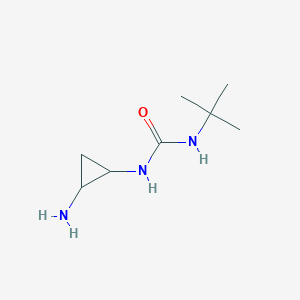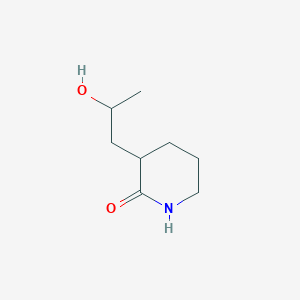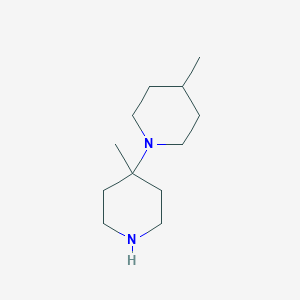
Ethyl2-(dibromomethyl)-5-fluoro-4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a dibromomethyl group, a fluorine atom, and a nitro group attached to a benzoate ester. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate typically involves the bromination of an appropriate precursor. One common method is the bromination of ethyl 5-fluoro-4-nitrobenzoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically carried out in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Products include carboxylic acids or other oxidized forms of the benzoate ester.
科学研究应用
Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate can be compared with similar compounds such as:
Ethyl 2-bromo-5-fluoro-4-nitrobenzoate: Lacks the dibromomethyl group, which may result in different reactivity and applications.
Ethyl 2-(dibromomethyl)-4-nitrobenzoate: Lacks the fluorine atom, which can affect its chemical properties and biological activity.
Ethyl 2-(dibromomethyl)-5-fluorobenzoate:
The unique combination of the dibromomethyl, fluorine, and nitro groups in Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H8Br2FNO4 |
|---|---|
分子量 |
384.98 g/mol |
IUPAC 名称 |
ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C10H8Br2FNO4/c1-2-18-10(15)6-3-7(13)8(14(16)17)4-5(6)9(11)12/h3-4,9H,2H2,1H3 |
InChI 键 |
QZJYHEBFBSEDPS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1C(Br)Br)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)

![5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13160987.png)



![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13161012.png)


![({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene](/img/structure/B13161023.png)
![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)


